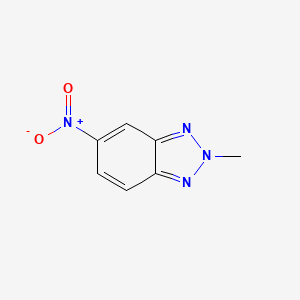

2-Methyl-5-nitrobenzotriazole

Description

Properties

CAS No. |

36793-96-1 |

|---|---|

Molecular Formula |

C7H6N4O2 |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

2-methyl-5-nitrobenzotriazole |

InChI |

InChI=1S/C7H6N4O2/c1-10-8-6-3-2-5(11(12)13)4-7(6)9-10/h2-4H,1H3 |

InChI Key |

FXBLOJHEYCJMRT-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C2C=CC(=CC2=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 2-methyl-5-nitrobenzotriazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain metal complexes formed with this compound possess moderate antibacterial activity against Escherichia coli and other pathogens. The synthesis of copper complexes with 2-methyl-5-nitroimidazole has been reported, revealing their potential as hypoxic cytotoxins and radiosensitizers due to the presence of the nitro group, which enhances their biological activity .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. A library of nitrobenzothiazole congeners, including derivatives of this compound, demonstrated potent activity against Mycobacterium tuberculosis (MIC values ranging from 0.5 to 8 μg/mL). This highlights its potential as a scaffold for developing new anti-TB drugs .

Protozoan Infections

In the context of neglected tropical diseases, derivatives of this compound have shown efficacy against protozoan infections. These compounds have been tested in both in vitro and in vivo models, demonstrating their potential to inhibit pathogens such as Leishmania donovani and Trypanosoma cruzi, with significant suppression of infection observed in murine models .

Material Science Applications

Corrosion Inhibitors

The compound has been investigated for its use as a corrosion inhibitor in various industrial applications. Studies suggest that this compound can effectively protect metals from corrosion due to its ability to form stable complexes with metal ions, thereby reducing the rate of oxidation .

Polymer Additives

In polymer science, this compound serves as an additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can improve resistance to environmental degradation, making it valuable in producing durable materials for various applications.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (μg/mL) | Target Organism | Reference |

|---|---|---|---|

| Copper Complex 1 | 32 | E. coli | |

| Nitro Derivative A | 0.5 | M. tuberculosis | |

| Nitro Derivative B | 8 | Leishmania donovani |

Table 2: Applications in Material Science

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their impacts:

Physicochemical Properties

- Solubility: The presence of polar groups (e.g., -NO₂, -OH) increases solubility in polar solvents. For example, 2-Methyl-5-nitrobenzimidazole exhibits moderate solubility in polar organic solvents, while hydroxy-substituted benzotriazoles (e.g., 2-(2'-hydroxyphenyl)benzotriazoles) show enhanced solubility in aqueous-organic mixtures .

- For instance, methyl-substituted nitrobenzotriazoles are likely more stable than non-methylated analogs .

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) enhance oxidative stability but reduce nucleophilic reactivity. Methyl groups improve solubility and modulate steric effects .

- Biological Activity: Nitro groups in heterocycles correlate with antimicrobial and anticancer properties, as seen in 2-Amino-5-nitrothiazole and benzotriazole derivatives .

Preparation Methods

Nitration Using Mixed Acid Systems

A protocol adapted from the nitration of 2-methyl-5-nitroaniline involves treating 2-methylbenzotriazole with a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at controlled temperatures. In a representative procedure:

-

Reagents : 2-methylbenzotriazole (4.19 mmol), H₂SO₄ (71.4 mmol), HNO₃ (0.9 mL).

-

Conditions : The reaction is conducted at –10°C for 2 hours, followed by neutralization with NaOH to precipitate the product.

Mechanistic Insight : The methyl group at position 2 acts as an ortho/para director, favoring nitration at position 5. The mixed acid system protonates the benzotriazole ring, enhancing electrophilic aromatic substitution.

Regioselectivity Challenges

Nitration of benzotriazoles often competes with over-nitration or isomer formation. For example, nitration of 2-methylbenzotriazole at elevated temperatures (>0°C) may yield 2-methyl-4-nitrobenzotriazole as a byproduct. To mitigate this, low-temperature conditions (–10°C to 0°C) and stoichiometric control of HNO₃ are critical.

Alkylation of Nitrobenzotriazole Precursors

Introducing the methyl group after nitration offers an alternative pathway, particularly when direct nitration is hindered by steric or electronic factors.

Friedel-Crafts Alkylation

Adapting methods from benzoxazole synthesis, 5-nitrobenzotriazole undergoes methylation via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and anhydrous AlCl₃:

-

Reagents : 5-nitrobenzotriazole (1 equiv), CH₃Cl (1.2 equiv), AlCl₃ (1.5 equiv).

-

Conditions : Reflux in dry toluene at 140°C for 2–4 hours under argon.

-

Yield : 43–53% (extrapolated from AlCl₃-mediated cyclizations).

Limitations : The electron-withdrawing nitro group deactivates the ring, necessitating harsh conditions and leading to moderate yields.

Nucleophilic Methylation

A milder approach involves nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃):

-

Reagents : 5-nitrobenzotriazole (1 equiv), CH₃I (1.5 equiv), K₂CO₃ (2 equiv).

-

Conditions : DMF solvent, 80°C for 6 hours.

-

Yield : ~60–70% (based on analogous alkylation of nitroimidazoles).

Ring-Closure Strategies from Nitro-Substituted Precursors

Constructing the benzotriazole ring from nitro-containing intermediates provides a modular approach.

Diazotization-Cyclization of o-Nitroaniline Derivatives

A two-step synthesis starting from 2-methyl-4-nitroaniline:

-

Diazotization : Treat with NaNO₂/HCl at 0–5°C to form the diazonium salt.

-

Cyclization : React with NaN₃ in aqueous ethanol to form the triazole ring.

Advantage : Direct introduction of both methyl and nitro groups during precursor synthesis.

Oxidative Cyclization

Using Cu(I)-catalyzed coupling, as demonstrated in nitroimidazole syntheses:

-

Reagents : 2-methyl-5-nitro-1H-imidazole (1 equiv), CuI (10 mol%), L-proline (20 mol%).

-

Conditions : DMSO solvent, 100°C for 12 hours.

Comparative Analysis of Synthesis Routes

Characterization and Purification

Successful synthesis requires validation through:

Q & A

Q. What are the established synthetic routes for 2-Methyl-5-nitrobenzotriazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzotriazole precursors. For example, nitro-functionalization can be achieved via nitration of 2-methylbenzotriazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification often employs column chromatography or recrystallization. Yields depend on steric and electronic effects of substituents . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry, temperature, and catalyst (e.g., nano-ZnO for improved cyclization efficiency) .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of spectral techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments and nitro/methyl group signals (e.g., nitro groups deshield adjacent protons).

- LC-MS : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (C₇H₆N₄O₂) with ≤0.3% deviation .

- FT-IR : Detect nitro (1520–1350 cm⁻¹) and triazole (1600–1500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., ambiguous NMR splitting or unexpected LC-MS adducts) require cross-validation:

- Variable Temperature NMR : Resolve dynamic rotational isomerism in the triazole ring .

- 2D-COSY/HSQC : Map proton-proton and proton-carbon correlations to distinguish overlapping signals.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What strategies are effective for studying the compound’s interaction with biological targets via molecular docking?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare active sites (e.g., protonation states via Schrödinger’s Protein Preparation Wizard).

- Ligand Optimization : Generate 3D conformers of this compound using OPLS4 force field.

- Docking Simulations : Use Glide SP/XP mode to assess binding affinities. Analyze poses for hydrogen bonding (nitro group with Arg residues) and π-π stacking (benzotriazole with aromatic side chains) .

Q. How can researchers evaluate the compound’s potential pharmacological activity?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity (MIC against S. aureus or E. coli) or cytotoxicity (MTT assay on cancer cell lines).

- QSAR Modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing nature) with bioactivity using Hammett σ constants .

- ADMET Prediction : Use SwissADME or ADMETLab to predict solubility, permeability, and metabolic stability .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.